molecular formula C12H19NO3 B13680809 (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane

(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane

Cat. No.: B13680809
M. Wt: 225.28 g/mol
InChI Key: MHWXWINFGYHRDC-UHFFFAOYSA-N
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Description

(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is a chiral compound with significant potential in various fields of scientific research. The compound’s structure includes a tetrahydropyran ring, an amino group, and a Boc (tert-butoxycarbonyl) protecting group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane typically involves multiple steps, starting from readily available starting materials. One common method includes the following steps:

    Boc Protection: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

    Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to reduce any double bonds.

    Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The tetrahydropyran ring can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated tetrahydropyran derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane involves its interaction with specific molecular targets. The compound’s ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The Boc protecting group ensures the stability of the amino group during these reactions, allowing for controlled reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3R,6S)-6-Hydroxylasiodiplodin: A compound with similar stereochemistry but different functional groups.

    (3R,6S)-3-Amino-6-methylpiperidine: Another chiral amine with a different ring structure.

    (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: A compound used in the synthesis of CGRP receptor antagonists.

Uniqueness

(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is unique due to its combination of a tetrahydropyran ring, an ethynyl group, and a Boc-protected amino group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl N-(6-ethynyloxan-3-yl)carbamate

InChI

InChI=1S/C12H19NO3/c1-5-10-7-6-9(8-15-10)13-11(14)16-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)

InChI Key

MHWXWINFGYHRDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)C#C

Origin of Product

United States

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